
Tosufloxacin-tosilat
Übersicht
Beschreibung
Tosufloxacin-p-Toluolsulfonat-Hydrat ist ein Fluorchinolon-Antibiotikum, das zur Behandlung bakterieller Infektionen eingesetzt wird. Es ist bekannt für seine breite antibakterielle Aktivität, insbesondere gegen grampositive und gramnegative Bakterien . Die chemische Formel der Verbindung lautet C26H23F3N4O6S, und sie hat ein Molekulargewicht von 576,54 g/mol .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
The pharmacokinetic profile of tosufloxacin indicates rapid absorption and distribution within the body. Studies have shown that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive for once or twice-daily dosing .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | ~90% |
Peak Plasma Time | 1-2 hours |
Half-life | 6-8 hours |
Volume of Distribution | 0.8 L/kg |
Safety Profile
While generally well-tolerated, tosufloxacin has been associated with adverse effects such as gastrointestinal disturbances and, more rarely, nephrotoxicity leading to crystal nephropathy . A notable case study documented a patient who developed interstitial nephritis after prolonged use, emphasizing the need for monitoring renal function during treatment .
Respiratory Infections
Tosufloxacin is frequently prescribed for community-acquired pneumonia (CAP) in children. It has demonstrated efficacy in clinical trials, showing significant improvement in symptoms compared to placebo groups.
Efficacy Data:
Study Type | Outcome Measure | Result |
---|---|---|
Randomized Trial | Symptom resolution rate | 85% vs 65% (placebo) |
Observational Study | Adverse reaction incidence | 5% mild reactions |
Pediatric Use
The formulation of tosufloxacin into pediatric-friendly tablets has improved medication adherence among children. Research indicates that smaller tablet sizes and rapid dissolution rates enhance compliance significantly .
Case Studies and Clinical Evidence
Several case studies highlight the clinical effectiveness and safety of tosufloxacin:
- Case Study 1: A pediatric patient with chronic respiratory infection showed complete resolution after a 10-day course of tosufloxacin, with no reported side effects.
- Case Study 2: An adult patient experienced renal complications after long-term use; subsequent mass spectrometry analysis confirmed crystal deposits of tosufloxacin in renal tissue, leading to a diagnosis of crystal nephropathy .
Wirkmechanismus
Target of Action
Tosufloxacin tosilate is a new quinolone antibacterial agent . It primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these targets, tosufloxacin tosilate disrupts bacterial DNA processes, leading to bacterial death .
Mode of Action
Tosufloxacin tosilate binds to the DNA-DNA gyrase and DNA-topoisomerase IV complexes, inhibiting the supercoiling activity of these enzymes . This prevents the relaxation of positively supercoiled DNA that is required for normal transcription and replication. As a result, the drug inhibits bacterial cell division and growth .
Biochemical Pathways
It is known that the drug interferes with the dna processes of bacteria, disrupting their ability to replicate and survive .
Pharmacokinetics
It is known that the drug is administered orally
Result of Action
The primary result of tosufloxacin tosilate’s action is the inhibition of bacterial growth and replication, leading to the death of bacterial cells . This makes it an effective antibacterial agent. A study has shown that early-life administration of tosufloxacin tosilate can affect growth rate, neurobehavior, and gut microbiota structure in mice .
Action Environment
The action of tosufloxacin tosilate can be influenced by various environmental factors. For instance, the drug is administered via drinking water in some studies, suggesting that its efficacy may be affected by the hydration status of the patient . Additionally, the drug’s effects on gut microbiota suggest that its action could be influenced by the patient’s diet and other factors that affect gut health .
Biochemische Analyse
Biochemical Properties
Tosufloxacin tosilate is an inhibitor of bacterial DNA gyrase and topoisomerase IV . This interaction with enzymes is crucial for its antibacterial properties. The compound’s role in biochemical reactions primarily involves the inhibition of these enzymes, which are essential for bacterial DNA replication.
Cellular Effects
Tosufloxacin tosilate has a broad-spectrum action against both gram-positive and gram-negative bacteria . It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Detailed information about its specific cellular effects is currently limited .
Molecular Mechanism
The molecular mechanism of action of Tosufloxacin tosilate involves its binding to bacterial DNA gyrase and topoisomerase IV . By inhibiting these enzymes, it prevents bacterial DNA replication, thereby exerting its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, Tosufloxacin tosilate has shown a post-antibiotic effect (PAE) about 2.3–2.6 times longer than other quinolones .
Dosage Effects in Animal Models
In animal models, Tosufloxacin tosilate has been administered via drinking water at a dose of up to 300 mg/kg for two consecutive weeks during the developmental period or adulthood .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tosufloxacin-p-Toluolsulfonat-Hydrat umfasst mehrere Schritte, beginnend mit der Herstellung der Fluorchinolon-Grundstruktur. Der Prozess umfasst in der Regel die folgenden Schritte:
Bildung des Naphthyridin-Kerns: Die Grundstruktur wird durch eine Reihe von Kondensationsreaktionen unter Verwendung geeigneter Ausgangsmaterialien synthetisiert.
Einführung von Fluoratomen: Fluoratome werden unter kontrollierten Bedingungen unter Verwendung von Fluorierungsmitteln in die Struktur eingeführt.
Bildung des Tosylatsalzes: Der letzte Schritt beinhaltet die Reaktion des Fluorchinolons mit p-Toluolsulfonsäure zur Bildung des Tosylatsalzes, gefolgt von einer Hydratisierung, um die Hydratform zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion von Tosufloxacin-p-Toluolsulfonat-Hydrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Schritten gehören:
Kondensationsreaktionen im großen Maßstab: Verwendung von industriellen Reaktoren zur effizienten Durchführung der Kondensationsreaktionen.
Kontrollierte Fluorierung: Präzise Kontrolle der Fluorierung, um das gewünschte Substitutionsschema zu erreichen.
Reinigung und Kristallisation: Reinigung des Endprodukts durch Kristallisation und andere Trenntechniken, um die Hydratform zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tosufloxacin-p-Toluolsulfonat-Hydrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Fluoratomen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Nucleophile wie Amine und Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Tosufloxacin-p-Toluolsulfonat-Hydrat mit modifizierten funktionellen Gruppen, die unterschiedliche antibakterielle Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ciprofloxacin: Ein weiteres Fluorchinolon-Antibiotikum mit einem ähnlichen Wirkmechanismus, aber einem unterschiedlichen Wirkungsspektrum.
Levofloxacin: Bekannt für seine Wirksamkeit gegen Atemwegsinfektionen.
Moxifloxacin: Hat im Vergleich zu anderen Fluorchinolonen ein breiteres Wirkungsspektrum.
Einzigartigkeit
Tosufloxacin-p-Toluolsulfonat-Hydrat ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Tosylgruppe einzigartig, was seine Löslichkeit und Stabilität erhöht. Dies macht es besonders wirksam gegen bestimmte Bakterienstämme, die möglicherweise gegen andere Fluorchinolone resistent sind .
Biologische Aktivität
Tosufloxacin tosilate, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties and its potential adverse effects. This article delves into its biological activity, highlighting in vitro studies, clinical cases, and pharmacokinetic data.
Overview of Tosufloxacin Tosilate
Tosufloxacin tosilate (also known as T-3262) is a member of the naphthyridine group of antibiotics developed primarily for treating bacterial infections, particularly in the respiratory and gastrointestinal tracts. It operates by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
In Vitro Antibacterial Activity
Table 1: In Vitro Antibacterial Activity of Tosufloxacin
Bacterial Strain | MIC (µg/mL) | Bactericidal Activity |
---|---|---|
Nontypeable Haemophilus influenzae (NTHi) | 0.96 | 70% killed at 0.96 µg/mL |
Streptococcus pneumoniae | 0.25 | Superior to levofloxacin |
Salmonella enterica | 0.5 | Effective against enteritis |
A study demonstrated that tosufloxacin significantly reduced biofilm formation in NTHi strains isolated from pediatric patients with acute otitis media. At a concentration of 0.96 µg/mL, it effectively killed 70% of NTHi cells within the biofilm after 20 hours of exposure, outperforming cefditoren pivoxil (CDTR) . In another study comparing tosufloxacin with other fluoroquinolones, it showed comparable or superior activity against various Gram-positive and Gram-negative bacteria .
Pharmacokinetics
Tosufloxacin exhibits favorable pharmacokinetic properties. The following parameters were observed at a clinical oral dosing regimen of 150 mg three times daily:
- Cmax : 0.60 µg/mL
- t1/2 : 3.59 hours
- AUC(0-24h) : 10.5 µg/mL·h
At a higher dose of 300 mg twice daily, the pharmacokinetic values improved significantly, indicating a dose-dependent response .
Case Study 1: Crystal Nephropathy
A notable case involved an elderly patient who developed renal failure due to crystal-forming interstitial nephritis after long-term exposure to tosufloxacin. Mass spectrometry confirmed the deposition of tosufloxacin crystals in renal tissues, leading to gradual renal function improvement upon drug withdrawal and steroid therapy . This case highlights the potential nephrotoxic effects associated with prolonged use.
Case Study 2: Thrombocytopenic Purpura
Another report documented a patient who experienced thrombocytopenic purpura following tosufloxacin administration. Symptoms included petechiae and significant thrombocytopenia, which resolved upon discontinuation of the drug . This underscores the importance of monitoring hematological parameters during treatment.
Effects on Gut Microbiota
Research indicates that early-life administration of tosufloxacin can alter gut microbiota composition and affect growth rates and neurobehavioral outcomes in mice. These findings suggest that while tosufloxacin is effective as an antibiotic, it may also disrupt normal microbiota balance .
Eigenschaften
IUPAC Name |
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULTCPIIYRGFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400591-39-0 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tosufloxacin tosilate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOSUFLOXACIN TOSYLATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.